Sensory Profile vs. 1-Octen-3-ol
FlavorDB comparative odor descriptor analysis distinguishes 1-decen-3-ol from 1-octen-3-ol (the most widely used in-class analog) through divergent sensory attributes. 1-Octen-3-ol is characterized as raw, fishy, oily, earthy, fungal, chicken, mushroom, green, whereas 1-decen-3-ol presents as citrus, wine-like, vegetable, green, waxy, fatty, floral, earthy, woody, fungal, fruity, herbaceous, nutty, mushroom, meaty, spicy, cheese [1]. This qualitative differentiation is functionally significant: 1-decen-3-ol provides waxy, cheesy, and vegetative nuances absent from the shorter-chain homolog, enabling distinct formulation outcomes . The compound also demonstrates substantivity exceeding 24 hours at 100% concentration, contributing to extended fragrance longevity [2].
| Evidence Dimension | Sensory odor descriptor profile (qualitative differentiation) |
|---|---|
| Target Compound Data | Citrus, wine-like, vegetable, green, waxy, fatty, floral, earthy, woody, fungal, fruity, herbaceous, nutty, mushroom, meaty, spicy, cheese |
| Comparator Or Baseline | 1-Octen-3-ol: raw, fishy, oily, earthy, fungal, chicken, mushroom, green |
| Quantified Difference | Qualitative divergence with 1-decen-3-ol exhibiting waxy, cheesy, and vegetative notes not present in 1-octen-3-ol; substantivity >24 h at 100% |
| Conditions | FlavorDB aggregated odor descriptors; substantivity measured at 100.00% concentration |
Why This Matters
For procurement decisions in flavor and fragrance formulation, the distinct waxy-cheesy-vegetative note profile of 1-decen-3-ol cannot be achieved by substituting the more common 1-octen-3-ol.
- [1] FlavorDB. Comparative odor descriptors for 1-Octen-3-ol and 1-Decen-3-ol. View Source
- [2] Flavscents. 1-Decen-3-ol substantivity >24 hour(s) at 100.00%. View Source
